molecular formula C10H15NO2 B1430506 3-(5-Ethoxypyridin-3-yl)propan-1-ol CAS No. 1555288-79-3

3-(5-Ethoxypyridin-3-yl)propan-1-ol

Cat. No.: B1430506
CAS No.: 1555288-79-3
M. Wt: 181.23 g/mol
InChI Key: MTXBGOWPQFFHAK-UHFFFAOYSA-N
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Description

3-(5-Ethoxypyridin-3-yl)propan-1-ol is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . It is characterized by the presence of a pyridine ring substituted with an ethoxy group and a propanol chain. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethoxypyridin-3-yl)propan-1-ol typically involves the reaction of 5-ethoxypyridine with a suitable propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethoxypyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-(5-Ethoxypyridin-3-yl)propan-1-ol is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-(5-Ethoxypyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(5-Ethoxypyridin-3-yl)propan-1-ol include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This makes it valuable for targeted applications in research and industry .

Properties

IUPAC Name

3-(5-ethoxypyridin-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-13-10-6-9(4-3-5-12)7-11-8-10/h6-8,12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXBGOWPQFFHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=CC(=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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